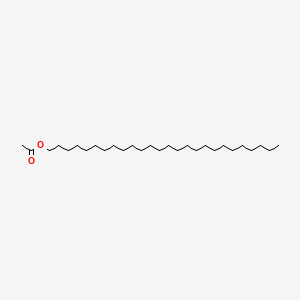

Hexacosyl acetate

Description

BenchChem offers high-quality Hexacosyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexacosyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexacosyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30-28(2)29/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJQEFZXBSKQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231615 | |

| Record name | 1-Hexacosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-32-2 | |

| Record name | 1-Hexacosanol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexacosanol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Hexacosyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Hexacosyl acetate (CH₃COO(CH₂)₂₅CH₃), a long-chain saturated wax ester, represents a class of lipophilic molecules with significant interest in various scientific domains, including pharmaceuticals, cosmetics, and material science. Its long alkyl chain imparts distinct physical and chemical characteristics that govern its behavior in different matrices. This technical guide provides a comprehensive overview of the core physicochemical properties of Hexacosyl acetate, offering insights into its molecular architecture, thermal behavior, solubility, and spectral characteristics. The methodologies for its synthesis and purification are also detailed, providing a practical framework for researchers working with this and similar long-chain esters.

Molecular Structure and Core Properties

Hexacosyl acetate consists of a 26-carbon saturated fatty alcohol (hexacosanol) esterified with acetic acid. This structure results in a molecule with a dominant nonpolar character.

The fundamental properties of Hexacosyl acetate are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₅₆O₂ | [1][2] |

| Molecular Weight | 424.74 g/mol | [1][2] |

| IUPAC Name | hexacosyl acetate | [3] |

| CAS Number | 822-32-2 | [2] |

| Appearance | Waxy solid (expected) | Inferred from properties |

Thermal Properties

The thermal behavior of long-chain esters like Hexacosyl acetate is critical for applications in formulation and material science. Key thermal properties include the melting point, boiling point, and thermal stability, which can be effectively characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Point

The melting point of Hexacosyl acetate is a key indicator of its purity and crystalline structure.

-

Experimental Melting Point: 80 °C[1]

The long, saturated alkyl chain allows for efficient packing in the solid state, leading to a relatively high melting point compared to shorter-chain esters or unsaturated analogs.[4]

Boiling Point

Due to its high molecular weight, Hexacosyl acetate has a very high boiling point and is susceptible to thermal decomposition at atmospheric pressure. Therefore, any distillation for purification purposes must be conducted under high vacuum.

-

Predicted Boiling Point (Atmospheric Pressure): 411 °C[1]

Thermal Stability (TGA)

Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of a compound. For long-chain esters, TGA typically shows a single-step decomposition at elevated temperatures. The decomposition of wax esters generally begins at temperatures above 135-150°C.[6][7]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of purified Hexacosyl acetate into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen or Argon, with a purge rate of 20-50 mL/min to maintain an inert environment.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Phase Transitions (DSC)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and enthalpy of fusion (ΔHfus), providing insights into the energy required to disrupt the crystal lattice. The DSC thermogram of a pure, crystalline long-chain ester will show a sharp endothermic peak corresponding to its melting point.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of purified Hexacosyl acetate into an aluminum DSC pan and hermetically seal it.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Heat from 25 °C to 100 °C at a rate of 10 °C/min.

-

Cool from 100 °C to 25 °C at a rate of 10 °C/min.

-

Heat from 25 °C to 100 °C at a rate of 10 °C/min (second heating scan for analysis).

-

-

Data Analysis: Determine the peak melting temperature (Tm) and the enthalpy of fusion (ΔHfus) from the second heating scan.

Caption: Workflow for DSC analysis of Hexacosyl acetate.

Solubility Profile

The long alkyl chain of Hexacosyl acetate makes it a highly nonpolar molecule, with a predicted high octanol-water partition coefficient (LogP).[1] This dictates its solubility in various solvents.

-

Predicted LogP: ~13.2[1]

Qualitative Solubility:

-

Soluble in: Nonpolar organic solvents such as hexane, heptane, chloroform, and toluene, especially upon warming.

-

Sparingly soluble in: Moderately polar solvents like ethyl acetate and acetone.[8][9]

-

Insoluble in: Polar protic solvents such as water, ethanol, and methanol at room temperature.

Spectral Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of Hexacosyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for Hexacosyl acetate are not widely published, the expected chemical shifts can be predicted based on the structure and data from similar long-chain esters.[10][11]

¹H NMR (predicted):

-

~4.05 ppm (triplet): Protons on the carbon attached to the ester oxygen (-O-CH₂ -).

-

~2.04 ppm (singlet): Protons of the acetate methyl group (-O-C(=O)-CH₃ ).

-

~1.60 ppm (multiplet): Protons on the carbon beta to the ester oxygen (-O-CH₂-CH₂ -).

-

~1.25 ppm (broad singlet): A large, unresolved signal from the numerous methylene protons in the long alkyl chain (-(CH₂)₂₃-).

-

~0.88 ppm (triplet): Protons of the terminal methyl group of the hexacosyl chain (-CH₂-CH₃ ).

¹³C NMR (predicted):

-

~171 ppm: Carbonyl carbon of the acetate group ( C =O).

-

~64 ppm: Carbon attached to the ester oxygen (-O-CH₂ -).

-

~32-22 ppm: A series of signals corresponding to the carbons of the long alkyl chain.

-

~21 ppm: Carbon of the acetate methyl group (-O-C(=O)-CH₃ ).

-

~14 ppm: Terminal methyl carbon of the hexacosyl chain (-CH₃ ).

A computed ¹³C NMR spectrum is available on SpectraBase, which can serve as a reference.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Hexacosyl acetate will exhibit characteristic absorption bands for a long-chain saturated ester.

Expected FTIR Peaks:

-

~2918 and ~2849 cm⁻¹: Strong C-H stretching vibrations of the methylene groups in the long alkyl chain.

-

~1740 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of the ester carbonyl group.

-

~1465 cm⁻¹: C-H bending (scissoring) of the methylene groups.

-

~1240 cm⁻¹: A strong C-O stretching vibration characteristic of the acetate group.

-

~1040 cm⁻¹: Another C-O stretching vibration.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of Hexacosyl acetate. Due to its low volatility, high-temperature GC methods are required.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of Hexacosyl acetate is expected to show characteristic fragments.

-

Molecular Ion (M+): A peak at m/z 424.7, which may be weak or absent.

-

[M-CH₃COOH]+: A fragment corresponding to the loss of acetic acid (60 Da) at m/z 364.

-

[CH₃CO]+: A prominent peak at m/z 43, corresponding to the acetyl cation.

-

A series of fragment ions separated by 14 Da (CH₂) corresponding to the cleavage of the long alkyl chain. Dominant peaks at m/z 43, 57, and 97 are consistent with acetate esters of long-chain alcohols.[1]

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A high-temperature, non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode at a high temperature (e.g., 300-340 °C).

-

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

-

Oven Program:

-

Initial temperature: 150 °C, hold for 1 min.

-

Ramp to 340 °C at 10 °C/min.

-

Hold at 340 °C for 10-20 min.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-600.

-

Source and transfer line temperatures: 280-300 °C.

-

Caption: Workflow for GC-MS analysis of Hexacosyl acetate.

Synthesis and Purification

Hexacosyl acetate is typically synthesized via the esterification of hexacosanol with an acetylating agent.

Synthesis: Acid-Catalyzed Esterification

This is a common and straightforward method for producing Hexacosyl acetate.

-

Reactants: In a round-bottom flask, dissolve hexacosanol (1 equivalent) in a suitable solvent such as toluene.

-

Acetylating Agent: Add an excess of acetic anhydride (2-5 equivalents).

-

Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the hexacosanol starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride with water. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude Hexacosyl acetate can be purified by recrystallization or column chromatography.

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).[1][8]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath or at -20 °C to induce crystallization.[1]

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A nonpolar solvent system, such as a gradient of ethyl acetate in hexane (e.g., 0-10% ethyl acetate).

-

Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion

Hexacosyl acetate is a long-chain wax ester with well-defined physicochemical properties dominated by its long, saturated alkyl chain. Its high melting point, thermal stability, and lipophilicity are key characteristics that influence its applications. This guide has provided a detailed overview of these properties, along with practical experimental protocols for its synthesis, purification, and characterization. A thorough understanding of these physicochemical parameters is essential for researchers and professionals working with Hexacosyl acetate and other long-chain esters in the development of novel products and materials.

References

-

Hexacosyl acetate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. (URL: [Link])

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

-

Best Solvent for Recrystallization - Nanjing Huaxi Chemical Co.,Ltd. (URL: [Link])

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246) - Human Metabolome Database. (URL: [Link])

-

Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029980) - Human Metabolome Database. (URL: [Link])

-

13C NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0038602) - Human Metabolome Database. (URL: [Link])

-

Synthesis of n-Hexyl Actate by Reactive Distillation - ResearchGate. (URL: [Link])

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS - Chemguide. (URL: [Link])

-

Solubility of Organic Compounds - University of Calgary. (URL: [Link])

- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (URL: Not available)

-

Chemical and physical analyses of wax ester properties - PMC - PubMed Central. (URL: [Link])

-

(A) TGA curve of VEA heated in N 2 and clean air atmospheres. Results... - ResearchGate. (URL: [Link])

-

Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (URL: [Link])

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: [Link])

-

Hexacosyl acetate - NIST WebBook. (URL: [Link])

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029980) - Human Metabolome Database. (URL: [Link])

- Mass Spectrometry: Fragment

- Solvent Miscibility Table. (URL: Not available)

-

Hexacosyl acetate - the NIST WebBook. (URL: [Link])

- Edexcel Chemistry for A2. (URL: Not available)

-

1-Hexacosanol, acetate | C28H56O2 | CID 3083648 - PubChem. (URL: [Link])

-

The boiling temperature and heat of evaporation of esters at normal pressure * . … - ResearchGate. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics 2010, 29, 9, 2176–2179. (URL: [Link])

-

Chemical and physical analyses of wax ester properties - ResearchGate. (URL: [Link])

- DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acet

-

Polymer and Solvents 1.pdf - ResearchGate. (URL: [Link])

-

FT-IR spectrum of cellulose acetate | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Hexacosyl acetate - the NIST WebBook. (URL: [Link])

-

Boiling point distribution curves for the two vacuum distillate samples. - ResearchGate. (URL: [Link])

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. (URL: [Link])

-

Thermogravimetric analysis (TGA) of neat cellulose acetate (CA) and CA/... - ResearchGate. (URL: [Link])

-

Common Organic Solvents: Table of Properties | PDF | Tetrahydrofuran - Scribd. (URL: [Link])

-

Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. (URL: [Link])

Sources

- 1. Hexacosyl acetate | 822-32-2 | Benchchem [benchchem.com]

- 2. Hexacosyl acetate [webbook.nist.gov]

- 3. 1-Hexacosanol, acetate | C28H56O2 | CID 3083648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. csustan.edu [csustan.edu]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. huaxichemical.com [huaxichemical.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. spectrabase.com [spectrabase.com]

The Occurrence, Isolation, and Characterization of Hexacosyl Acetate in the Plant Kingdom: A Technical Guide for Researchers

Abstract

Hexacosyl acetate (C28H56O2), a long-chain wax ester, is a naturally occurring lipid component found within the protective epicuticular wax layer of various terrestrial plants. This technical guide provides an in-depth exploration of the natural sources, biosynthesis, and occurrence of hexacosyl acetate in the plant kingdom. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies for its extraction, isolation, purification, and analytical characterization. The guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility. Furthermore, it delves into the potential biological activities of hexacosyl acetate, underscoring its relevance in phytochemical and pharmacological research.

Introduction: The Significance of Hexacosyl Acetate

Hexacosyl acetate, the ester of hexacosanol (a 26-carbon primary alcohol) and acetic acid, is a member of the broader class of wax esters that constitute a significant component of the plant cuticle.[1] The plant cuticle is the outermost protective layer of the epidermis of terrestrial plants, acting as a crucial barrier against various environmental stressors.[1] This hydrophobic layer minimizes water loss, reflects harmful UV radiation, and provides a first line of defense against pathogens and herbivores.[1]

The chemical composition of epicuticular wax is complex and varies significantly between plant species, but it is primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[2] Hexacosyl acetate, as a constituent of this intricate matrix, contributes to the overall physicochemical properties of the plant surface. Understanding the natural sources and properties of hexacosyl acetate is of growing interest due to its potential biological activities, which include antimicrobial and antidiabetic properties.[3] This guide aims to provide a comprehensive resource for the scientific community to explore this promising natural compound.

Natural Sources and Occurrence of Hexacosyl Acetate in Plants

Hexacosyl acetate has been identified as a component of the epicuticular wax in a variety of plant species. Its presence is often confirmed through the analysis of solvent extracts of plant leaves, stems, or roots. While comprehensive quantitative data across a wide range of plants is not extensively available in the current literature, its confirmed presence in several species highlights its distribution in the plant kingdom.

Some of the plant species in which hexacosyl acetate has been reported include:

-

Indigofera heterantha : This shrub, belonging to the Fabaceae family, has been a subject of phytochemical investigations that have identified hexacosyl acetate in its root oil.[4]

-

Chenopodium album : Commonly known as lamb's quarters, this herbaceous plant in the Amaranthaceae family has been reported to contain hexacosyl acetate.[5]

The concentration of hexacosyl acetate and other wax esters can vary depending on the plant species, the specific organ, the developmental stage of the plant, and environmental conditions.[2] Further research is needed to quantify the abundance of hexacosyl acetate in a broader range of plant taxa to fully understand its distribution and potential as a viable natural source.

Table 1: Documented Occurrence of Hexacosyl Acetate in Plant Species

| Plant Species | Family | Plant Part | Reference(s) |

| Indigofera heterantha | Fabaceae | Root | [4] |

| Chenopodium album | Amaranthaceae | Not specified | [5] |

Biosynthesis of Hexacosyl Acetate in Plants

The biosynthesis of hexacosyl acetate is intrinsically linked to the synthesis of its precursors: hexacosanol and acetyl-CoA. The pathway begins with the production of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.

The biosynthesis can be summarized in the following key stages:

-

De novo fatty acid synthesis: The process initiates in the plastids with the synthesis of C16 and C18 fatty acids by the fatty acid synthase (FAS) complex.

-

Fatty acid elongation: The C16 and C18 fatty acids are then transported to the endoplasmic reticulum (ER), where they are elongated by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.[2]

-

Reduction to fatty alcohols: The resulting very-long-chain acyl-CoAs, including the C26 precursor, are then reduced to their corresponding primary alcohols by the action of fatty acyl-CoA reductases (FARs).

-

Esterification: Finally, hexacosanol is esterified with acetyl-CoA, a reaction catalyzed by an alcohol acyltransferase, to form hexacosyl acetate.

Caption: Biosynthetic pathway of Hexacosyl Acetate in plants.

Experimental Protocols: Extraction, Isolation, and Purification

The successful isolation of hexacosyl acetate from plant material hinges on a systematic approach that begins with the efficient extraction of epicuticular waxes, followed by chromatographic purification to separate the target compound from the complex lipid mixture.

Extraction of Epicuticular Waxes

The primary objective of the extraction step is to selectively remove the surface waxes without disrupting the plant cells and releasing intracellular lipids. This is typically achieved by briefly immersing the plant material in a non-polar organic solvent.

Protocol 4.1.1: Solvent Extraction of Epicuticular Waxes

-

Plant Material Preparation:

-

Harvest fresh, healthy plant material (e.g., leaves, stems).

-

Gently clean the surface with a soft brush to remove any debris, avoiding damage to the cuticle.

-

Accurately weigh the plant material.

-

-

Solvent Immersion:

-

Immerse the plant material in a suitable volume of a non-polar solvent such as n-hexane, chloroform, or dichloromethane for a short duration (typically 30-60 seconds).[6] The brief immersion time is critical to minimize the extraction of internal lipids.

-

Agitate the container gently to ensure the entire surface is in contact with the solvent.

-

-

Solvent Collection and Concentration:

-

Carefully decant the solvent containing the dissolved waxes into a clean flask.

-

Repeat the immersion step with fresh solvent to ensure complete extraction.

-

Combine the solvent extracts.

-

Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude wax extract.

-

-

Drying and Storage:

-

Dry the crude wax extract under a stream of nitrogen gas to remove any residual solvent.

-

Store the dried extract at -20°C until further processing.

-

Isolation and Purification by Column Chromatography

Column chromatography is a robust technique for separating the components of the crude wax extract based on their polarity. Since hexacosyl acetate is a relatively non-polar compound, it can be effectively separated from more polar and less polar constituents.

Protocol 4.2.1: Silica Gel Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Wash the packed column with several column volumes of the starting eluent.

-

-

Sample Loading:

-

Dissolve the crude wax extract in a minimal volume of the starting eluent (e.g., n-hexane).

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent such as n-hexane to elute very non-polar compounds like alkanes.

-

Gradually increase the polarity of the eluent by adding a more polar solvent like diethyl ether or ethyl acetate. A common gradient system for wax esters is a mixture of hexane and diethyl ether (e.g., 95:5 v/v).[7]

-

Collect fractions of the eluate in separate tubes.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing hexacosyl acetate.

-

Combine the fractions that show a pure spot corresponding to hexacosyl acetate.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified hexacosyl acetate.

-

Further Purification by Preparative Thin Layer Chromatography (Prep TLC)

For obtaining highly pure hexacosyl acetate for biological assays or spectroscopic analysis, preparative TLC can be employed as a final purification step.

Protocol 4.3.1: Preparative TLC

-

Plate Preparation and Sample Application:

-

Use a pre-coated silica gel preparative TLC plate.

-

Dissolve the partially purified hexacosyl acetate fraction in a minimal amount of a volatile solvent.

-

Apply the sample as a narrow band along the origin of the TLC plate.[8]

-

-

Development:

-

Develop the plate in a chamber saturated with an appropriate solvent system (e.g., hexane:ethyl acetate, 9:1 v/v).

-

-

Visualization and Extraction:

-

Visualize the separated bands under UV light (if applicable) or by staining a small portion of the plate.

-

Carefully scrape the silica gel band corresponding to hexacosyl acetate.

-

Extract the compound from the silica gel using a polar solvent like ethyl acetate or a mixture of chloroform and methanol.

-

Filter the mixture to remove the silica gel and evaporate the solvent to obtain the pure hexacosyl acetate.

-

Caption: Workflow for the extraction and purification of Hexacosyl Acetate.

Analytical Characterization

The unequivocal identification and structural elucidation of hexacosyl acetate rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like hexacosyl acetate.

Methodology 5.1.1: GC-MS Analysis

-

Gas Chromatograph:

-

Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used.

-

Injector: Split/splitless injector, operated at a high temperature (e.g., 280-300°C) to ensure complete volatilization.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the wax mixture. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 320°C) at a rate of 5-10°C/min, and hold for a period to ensure elution of all components.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Data Analysis: The identification of hexacosyl acetate is achieved by comparing its retention time and mass spectrum with that of an authentic standard or with spectral libraries (e.g., NIST). The mass spectrum of hexacosyl acetate will show a characteristic molecular ion peak (m/z 424.7) and fragmentation patterns corresponding to the loss of the acetate group and cleavage of the long alkyl chain.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of the acetate group and the long alkyl chain.

Methodology 5.2.1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: The purified hexacosyl acetate is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl

3). -

¹H NMR Spectrum:

-

A characteristic singlet peak around δ 2.05 ppm corresponds to the methyl protons of the acetate group (-OCOCH

3). -

A triplet at approximately δ 4.05 ppm is attributed to the methylene protons adjacent to the ester oxygen (-CH

2-O-). -

A broad multiplet in the region of δ 1.25 ppm arises from the numerous methylene protons of the long alkyl chain.

-

A triplet at around δ 0.88 ppm corresponds to the terminal methyl group of the hexacosyl chain.

-

-

¹³C NMR Spectrum:

-

The carbonyl carbon of the ester group will appear at approximately δ 171.0 ppm.

-

The methylene carbon attached to the ester oxygen (-CH

2-O-) will resonate around δ 64.6 ppm. -

The methyl carbon of the acetate group will be observed at about δ 21.0 ppm.

-

A series of peaks between δ 22.0 and 32.0 ppm will correspond to the methylene carbons of the alkyl chain.

-

The terminal methyl carbon of the hexacosyl chain will appear at approximately δ 14.1 ppm.

-

Potential Biological Activities and Applications

Preliminary research has indicated that hexacosyl acetate possesses promising biological activities, making it a compound of interest for drug discovery and development.

-

Antimicrobial Activity: Studies have suggested that hexacosyl acetate exhibits antimicrobial properties, although further research is needed to determine its spectrum of activity and mechanism of action.[3]

-

Antidiabetic Potential: In silico studies have shown that hexacosyl acetate has the potential to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[4] This suggests a possible role in the management of type 2 diabetes.

The presence of hexacosyl acetate in the epicuticular wax of plants also points to its role in plant defense and interaction with the environment. Its hydrophobic nature contributes to the water-repellent properties of the plant surface, and it may also play a role in mediating interactions with insects.

Conclusion

Hexacosyl acetate is a naturally occurring wax ester with a widespread, albeit not fully quantified, distribution in the plant kingdom. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and the methodologies for its extraction, purification, and characterization. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to confidently investigate this and other related long-chain esters. The emerging evidence of its biological activities suggests that hexacosyl acetate is a valuable target for further phytochemical and pharmacological research, with potential applications in the development of new therapeutic agents.

References

-

Cyberlipid. (n.d.). Waxes analysis. Retrieved from [Link]

-

MDPI. (2021). GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents. Retrieved from [Link]

-

ResearchGate. (2020). Phytochemistry and Pharmacology of Genus Indigofera: A Review. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

-

Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]

-

ResearchGate. (2018). Isolation and Identification of the Wax Esters from the Cuticular Waxes of Green Tobacco Leaf. Retrieved from [Link]

-

University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

-

pixelrauschen. (n.d.). Procedures for extraction and purification of leaf wax biomarkers from peats. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexacosanol, acetate | C28H56O2 | CID 3083648. Retrieved from [Link]

-

University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Run a Prep TLC. Retrieved from [Link]

-

Chem 117 Reference Spectra Spring 2011. (n.d.). 1H, 13C NMR data. Retrieved from [Link]

-

ACS Publications. (2020). Rapid Separation and Quantitative Analysis of Complex Lipophilic Wood Pulp Extractive Mixtures Based on 2D Thin Layer Chromatography. Retrieved from [Link]

-

ResearchGate. (2019). How to do preparative tlc or prep tlc???. Retrieved from [Link]

- Google Patents. (n.d.). DK3152282T3 - PROCEDURE AND PLANT FOR SEPARATING WAXES AND FIBERS FROM PLANTS.

-

ResearchGate. (n.d.). List of secondary metabolites isolated from fifteen Euphorbia species. Retrieved from [Link]

-

SpectraBase. (n.d.). Hexacosyl acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). TLC of waxes. (A) Developed in hexane/diethyl ether/acetic acid.... Retrieved from [Link]

-

ResearchGate. (n.d.). Identified compounds from Euphorbia sanctae-catharinae. Ac = acetyl, Bz.... Retrieved from [Link]

-

PubMed. (1981). Irritant principles of the spurge family (Euphorbiaceae). XIII. Oligocyclic and macrocyclic diterpene esters from latices of some Euphorbia species utilized as source plants of honey. Retrieved from [Link]

-

GreenskyBio. (n.d.). how to extract wax from plants. Retrieved from [Link]

-

MDPI. (2021). Euphorbia characias: Phytochemistry and Biological Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Percentage yield of extracts obtained from the selected six plant materials of the 3 plants. Retrieved from [Link]

-

Cambridge Open Engage. (2023). Comparative Gas Chromatography-Mass Spectrometry Profiling of Ethylacetate Extracts From Azanza Garckeana Seeds and Roots. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029980). Retrieved from [Link]

-

IJRPR. (2022). Preliminary phytochemicals investigation and TLC analysis of Ficus racemosa leaves. Retrieved from [Link]

-

ResearchGate. (1981). An analysis of the epicuticular wax of Chenopodium album leaves in relation to environmental change, leaf wettability and the penetration of the herbicide bentazone. Retrieved from [Link]

-

PMC. (2023). Chemical Constituents of Euphorbia stracheyi Boiss (Euphorbiaceae). Retrieved from [Link]

-

MedCrave. (2018). In-vitro anti-inflammatory activity of Indigofera heterantha roots. Retrieved from [Link]

-

WJPMR. (2024). herbal foot cream formulation of ficus racemosa leaves extract. Retrieved from [Link]

-

ResearchGate. (2002). Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. Retrieved from [Link]

-

PubMed. (2024). In-vitro evaluation of Indigofera heterantha extracts for antibacterial, antifungal and anthelmintic activities. Retrieved from [Link]

-

PMC. (2016). LC-MS–MS and GC-MS analyses of biologically active extracts and fractions from Tunisian Juniperus phoenice leaves. Retrieved from [Link]

-

PMC. (2016). Answering a four decade-old question on epicuticular wax biosynthesis. Retrieved from [Link]

-

PMC. (2023). Maximizing the extraction yield of plant gum exudate using response surface methodology and artificial neural networking and pharmacological characterization. Retrieved from [Link]

-

Medical Science and Discovery. (2023). Phytopharmacological Properties of Indigofera heterantha var. gerardiana (Wall. ex Brandis) Baker: A Comprehensive Review. Retrieved from [Link]

-

IJNRD. (2023). COMPREHENSIVE REVIEW ON FICUS RACEMOSA. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2017). GC-MS analysis of bioactive compounds in the entire plant parts of ethanolic extract of Gomphrena decumbens Jacq. Retrieved from [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2018). GC-MS and LC-MS based phytochemical profiling and quantification of Mangiferin in six species of Salacia from the Western Ghats. Retrieved from [Link]

-

ResearchGate. (2016). Ficus racemosa Linn. : A Comprehensive Review. Retrieved from [Link]

-

PMC. (2007). Ficus racemosa Stem Bark Extract: A Potent Antioxidant and a Probable Natural Radioprotector. Retrieved from [Link]

-

NIH. (2022). Project ChemicalBlooms: Collaborating with citizen scientists to survey the chemical diversity and phylogenetic distribution of plant epicuticular wax blooms. Retrieved from [Link]

-

Springer. (1990). The influence of extraction procedure on yield of indole-3-acetic acid in plant extracts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Answering a four decade-old question on epicuticular wax biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. mdpi.com [mdpi.com]

- 5. 1-Hexacosanol, acetate | C28H56O2 | CID 3083648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]

- 8. How To [chem.rochester.edu]

An In-depth Technical Guide to the Biosynthesis of Hexacosyl Acetate in Insects

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

Hexacosyl acetate, a long-chain wax ester, is a vital component of the cuticular lipids of many insect species. It plays a crucial role in preventing desiccation, acting as a chemical signal for communication, and providing a barrier against pathogens. Understanding the intricate biosynthetic pathway of this compound is paramount for developing novel pest management strategies and for fundamental research into insect physiology and chemical ecology. This guide provides a comprehensive overview of the enzymatic cascade leading to the synthesis of hexacosyl acetate, from the initial building blocks to the final esterification product. We will delve into the key enzyme families—Fatty Acid Synthases (FAS), Elongases (ELO), Fatty Acyl-CoA Reductases (FARs), and Acyltransferases—elucidating their roles and the causality behind their sequential actions. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the investigation of this pathway, empowering researchers to functionally characterize the involved genes and enzymes.

Introduction: The Significance of Hexacosyl Acetate in Insect Biology

The insect cuticle is a marvel of biological engineering, providing structural support and a critical interface with the environment. A key feature of the cuticle is its outermost layer, a complex matrix of lipids that forms a waterproof barrier.[1][2] Among these lipids, wax esters like hexacosyl acetate are of particular importance. These esters, composed of a long-chain fatty alcohol and a short-chain fatty acid, contribute significantly to the impermeability of the cuticle, a crucial adaptation for terrestrial life.[3][4][5] Beyond its structural role, hexacosyl acetate can also function as a semiochemical, involved in mate recognition and aggregation behaviors. The biosynthesis of this seemingly simple molecule is a highly regulated and complex process, offering multiple potential targets for disruption.

The Core Biosynthetic Pathway: A Stepwise Enzymatic Journey

The synthesis of hexacosyl acetate is a conserved pathway that builds upon the fundamental process of fatty acid metabolism.[6][7] It can be conceptually divided into four major stages, each catalyzed by a specific class of enzymes. The entire process is believed to primarily occur in the oenocytes, specialized insect cells associated with the epidermis, with the enzymes localized mainly to the endoplasmic reticulum.[7][8]

Step 1: De Novo Synthesis of Fatty Acyl-CoA Precursors

The journey begins with the de novo synthesis of fatty acids, a fundamental metabolic process. The primary building block is acetyl-CoA, which is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC) .[9][10] Subsequently, Fatty Acid Synthase (FAS) , a multi-enzyme complex, catalyzes the iterative condensation of malonyl-CoA units to produce saturated fatty acyl-CoAs, typically with chain lengths of 16 or 18 carbons (palmitoyl-CoA and stearoyl-CoA, respectively).[7][11]

Step 2: Elongation to Very-Long-Chain Fatty Acyl-CoAs

To achieve the C26 backbone of hexacosanol, the initial C16/C18 fatty acyl-CoAs must undergo a series of elongation cycles. This process is carried out by a membrane-bound elongase (ELO) complex , which sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain.[6][9] While the specific elongases responsible for generating hexacosanoyl-CoA have not been definitively identified in all insects, studies in the American cockroach have demonstrated the elongation of C18-CoA to acyl-CoAs with up to 28 carbons.[12] This indicates that insects possess the necessary enzymatic machinery to produce the C26 precursor. The substrate specificity of the various elongase enzymes is a key determinant of the final chain length of the resulting fatty acids.[12]

Step 3: Reduction to Hexacosanol

Once the 26-carbon fatty acyl-CoA (hexacosanoyl-CoA) is synthesized, it is reduced to its corresponding alcohol, hexacosanol. This critical reduction step is catalyzed by fatty acyl-CoA reductases (FARs) , a family of enzymes that typically use NADPH as a reducing agent.[13][14][15] Functional characterization of a FAR from the scale insect Ericerus pela (EpFAR) has provided direct evidence for this step; when expressed in insect cells, EpFAR was shown to reduce C26:0-CoA to its corresponding alcohol.[16] This finding strongly supports the role of FARs in producing the long-chain alcohol precursors for wax ester synthesis. FARs are generally located in the endoplasmic reticulum, consistent with their role in lipid metabolism.[8]

Step 4: Esterification to Form Hexacosyl Acetate

The final step in the biosynthesis of hexacosyl acetate is the esterification of hexacosanol with an acetyl group. This reaction is catalyzed by an acetyltransferase (ATF) , which transfers an acetyl group from acetyl-CoA to the hydroxyl group of hexacosanol. While a specific insect acetyltransferase responsible for the acetylation of very-long-chain fatty alcohols has yet to be definitively characterized, studies on moth pheromone biosynthesis have postulated their existence.[17] Furthermore, research has shown that the yeast acetyltransferase ATF1 can efficiently acetylate fatty alcohols with chain lengths up to 18 carbons, suggesting that enzymes with this catalytic capability are plausible in insects for the formation of hexacosyl acetate.[17] This final enzymatic step completes the synthesis of the wax ester, which is then transported to the cuticle.

Experimental Methodologies for Investigating the Biosynthesis Pathway

A multi-faceted experimental approach is required to fully elucidate the biosynthesis of hexacosyl acetate in a given insect species. This involves the identification of candidate genes, functional characterization of the encoded enzymes, and analysis of the resulting lipid profiles.

Analysis of Cuticular Lipids by Gas Chromatography-Mass Spectrometry (GC-MS)

The foundational step in studying cuticular lipid biosynthesis is the accurate identification and quantification of the compounds present on the insect's surface. GC-MS is the gold standard for this purpose.[1][2][18]

Protocol 1: GC-MS Analysis of Cuticular Waxes

-

Extraction: Gently wash the insect(s) (live or freshly frozen) in a non-polar solvent such as hexane or chloroform for 5-10 minutes to dissolve the cuticular lipids.

-

Internal Standard: Add a known amount of an internal standard (e.g., n-eicosane) to the extract for quantification.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

-

Derivatization (Optional): For analysis of free fatty acids and alcohols, derivatize the sample with a silylating agent (e.g., BSTFA) to increase volatility.

-

GC-MS Analysis: Inject the sample into a GC-MS system equipped with a capillary column suitable for lipid analysis (e.g., DB-5ms).

-

Temperature Program: Use a temperature program that allows for the separation of long-chain hydrocarbons and wax esters (e.g., initial temperature of 150°C, ramp to 320°C at 5°C/min, hold for 15 minutes).

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-650.

-

-

Data Analysis: Identify compounds by comparing their mass spectra and retention times to those of authentic standards and libraries (e.g., NIST). Quantify the compounds by comparing their peak areas to that of the internal standard.

Gene Identification and Expression Analysis

Candidate genes for FAS, ELO, FAR, and ATF can be identified through homology searches of available genomic or transcriptomic data. Quantitative real-time PCR (qRT-PCR) can then be used to determine the expression patterns of these genes in different tissues (e.g., oenocytes, fat body) and at different developmental stages to correlate their expression with wax ester production.

Functional Gene Characterization using RNA Interference (RNAi)

-

dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a unique region of the target gene. A control dsRNA targeting a non-endogenous gene (e.g., GFP) should also be prepared.

-

Injection: Inject a small volume (e.g., 50-200 nL) of the dsRNA solution into the insect hemocoel, typically in the abdomen or thorax.

-

Incubation: Maintain the insects under standard rearing conditions for a period sufficient for the knockdown to take effect (typically 3-7 days).

-

Verification of Knockdown: Assess the level of gene knockdown by performing qRT-PCR on RNA extracted from the treated insects.

-

Phenotypic Analysis: Analyze the cuticular lipid profile of the knockdown insects using GC-MS (Protocol 1) to determine the effect of the gene silencing on hexacosyl acetate production.

Heterologous Expression and In Vitro Enzyme Assays

To directly assess the enzymatic activity and substrate specificity of a candidate enzyme, it can be heterologously expressed in a system such as yeast (Saccharomyces cerevisiae) or insect cell lines (e.g., Sf9).[13] The recombinant enzyme can then be used in in vitro assays.

Protocol 3: Wax Synthase/Acetyltransferase Activity Assay

-

Microsome Preparation: Prepare microsomal fractions from the heterologous expression system containing the recombinant enzyme.

-

Reaction Mixture: Set up a reaction mixture containing the microsomal preparation, a fatty alcohol substrate (e.g., hexacosanol), and a radiolabeled acyl-CoA donor (e.g., [1-14C]acetyl-CoA) in a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Lipid Extraction: Stop the reaction and extract the lipids using a method such as the Bligh-Dyer procedure.

-

Analysis: Separate the lipid extract by thin-layer chromatography (TLC) and visualize the radiolabeled product (hexacosyl acetate) by autoradiography. The product can be scraped from the TLC plate and quantified by scintillation counting.

Quantitative Data Summary

The following table provides a hypothetical example of how quantitative data from RNAi experiments could be presented.

| Target Gene | Relative Gene Expression (normalized to control) | Hexacosyl Acetate Amount (ng/insect) |

| Control (GFP dsRNA) | 1.00 ± 0.12 | 52.3 ± 4.5 |

| ELO-X dsRNA | 0.21 ± 0.05 | 10.1 ± 2.1 |

| FAR-Y dsRNA | 0.18 ± 0.04 | 15.7 ± 3.3 |

| ATF-Z dsRNA | 0.25 ± 0.06 | 8.9 ± 1.9 |

Table 1: Hypothetical results of an RNAi experiment targeting candidate genes in the hexacosyl acetate biosynthetic pathway. Data are presented as mean ± standard deviation.

Conclusion and Future Directions

The biosynthesis of hexacosyl acetate in insects is a multi-step enzymatic pathway that is fundamental to their survival and communication. While the general framework of this pathway is well-established, there are still significant opportunities for further research. The precise identification and characterization of the specific elongases and acetyltransferases involved in the synthesis of this and other wax esters in a wider range of insect species will provide a more complete understanding of the molecular basis of cuticular lipid diversity. Such knowledge will be invaluable for the development of species-specific, environmentally benign insecticides that target these essential biosynthetic pathways. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting and important field.

References

- Blomquist, G. J., & Chu, A. J. (1980). Biosynthesis of wax in the honeybee, Apis mellifera L. Insect Biochemistry, 10(4), 313-321.

-

Ding, B. J., et al. (2016). The Yeast ATF1 Acetyltransferase Efficiently Acetylates Insect Pheromone Alcohols: Implications for the Biological Production of Moth Pheromones. Journal of Chemical Ecology, 42(3), 203-210. [Link]

-

Moore, H., & Shemilt, S. (2017). Cuticular hydrocarbon analysis in forensic entomology: A Review. Archaeological and Environmental Forensic Science, 1(2), 127-138. [Link]

-

Peisker, H., et al. (2022). Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications. Insects, 13(10), 914. [Link]

-

Cvacka, J., et al. (2006). Analysis of Insect Cuticular Hydrocarbons Using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry, 78(21), 7513-7520. [Link]

-

Li, Y., et al. (2022). Identification of the Key Pathways and Genes Involved in the Wax Biosynthesis of the Chinese White Wax Scale Insect (Ericerus pela Chavannes) by Integrated Weighted Gene Coexpression Network Analysis. Insects, 13(8), 682. [Link]

-

Sun, Y., et al. (2022). FAR knockout significantly inhibits Chilo suppressalis survival and transgene expression of double-stranded FAR in rice exhibits strong pest resistance. Plant Biotechnology Journal, 20(12), 2272-2283. [Link]

-

Juarez, P., et al. (1992). Tissue and chain length specificity of the fatty acyl-CoA elongation system in the American cockroach. Archives of Insect Biochemistry and Physiology, 20(3), 165-175. [Link]

-

Blomquist, G. J., & Jackson, L. L. (1979). Chemistry and biochemistry of insect waxes. Progress in Lipid Research, 17(4), 319-345. [Link]

-

Carot-Sans, G., et al. (2014). Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis. Insect Molecular Biology, 23(6), 747-758. [Link]

-

Galdeano, F., et al. (2024). RNA interference protocols for gene silencing in the spittlebug Philaenus spumarius, vector of Xylella fastidiosa. Scientific Reports, 14(1), 25812. [Link]

-

Blomquist, G. J., Chu, A. J., & Remaley, S. (1980). Biosynthesis of wax in the honeybee, Apis mellifera L. Insect Biochemistry, 10(4), 313-321. [Link]

-

Cheng, J. B., et al. (2004). Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY. Journal of Biological Chemistry, 279(36), 37798-37807. [Link]

-

Chung, H., & Carroll, S. B. (2015). Wax, sex and the origin of species: Dual roles of insect cuticular hydrocarbons in adaptation and mating. BioEssays, 37(7), 822-830. [Link]

-

Carot-Sans, G., et al. (2014). Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis. Insect Molecular Biology, 23(6), 747-758. [Link]

-

Li, D., et al. (2020). Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance. International Journal of Molecular Sciences, 21(15), 5456. [Link]

-

Hu, Y. H., et al. (2018). Characterization and functional assay of a fatty acyl-CoA reductase gene in the scale insect, Ericerus pela Chavannes (Hemiptera: Coccoidae). Archives of Insect Biochemistry and Physiology, 97(3), e21445. [Link]

-

Trible, W., & Toth, A. L. (2017). A practical approach to RNA-interference for studying gene function in a refractory social insect (on a limited budget). Journal of Insect Science, 17(1), 22. [Link]

-

Li-Beisson, Y., et al. (2008). Identification of the wax ester synthase/acyl-coenzyme A: diacylglycerol acyltransferase WSD1 required for stem wax ester biosynthesis in Arabidopsis. Plant Physiology, 148(1), 97-107. [Link]

-

Li-Beisson, Y., et al. (2008). Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis. Plant Physiology, 148(1), 97-107. [Link]

-

Hu, Y., & Chen, L. (2021). Fatty Acyl-CoA Reductase of Ericerus pela (Hemiptera: Coccoidae): Localization in Insect Cells and Bioinformatic Analysis. Pakistan Journal of Zoology, 53(6). [Link]

-

Christiaens, O., et al. (2020). RNA Interference in Insects: From a Natural Mechanism of Gene Expression Regulation to a Biotechnological Crop Protection Promise. Insects, 11(11), 768. [Link]

-

Tupec, M., et al. (2019). Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera. eLife, 8, e43343. [Link]

-

Feng, Q., et al. (2023). Systematic illustration of gene silencing by RNAi inside the insect cells. Frontiers in Physiology, 14, 1187424. [Link]

-

Santos, E. A. (2023). RNA Interference for Insect Pest Management. MediaHub, University of Nebraska-Lincoln. [Link]

-

Zhang, Y., et al. (2025). Functional Characterization of a Fatty Acyl Reductase Identified from the Female Pheromone Gland of Mythimna loreyi (Lepidoptera: Noctuidae). Journal of Agricultural and Food Chemistry. [Link]

-

Wang, Y., et al. (2022). Identification and Analysis of Cuticular Wax Biosynthesis Related Genes in Salicornia europaea Under NaCl Treatment. International Journal of Molecular Sciences, 23(21), 13358. [Link]

-

Stanley-Samuelson, D. W., et al. (1988). The metabolism and role of free fatty acids in key physiological processes in insects of medical, veterinary and forensic importance. Journal of Insect Physiology, 34(9), 835-842. [Link]

-

Yu, K. O., et al. (2012). Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes. International Journal of Molecular Sciences, 13(12), 16833-16847. [Link]

-

Li, D., et al. (2023). Elongases of Long-Chain Fatty Acids ELO2 and ELO9 Are Involved in Cuticle Formation and Function in Fecundity in the Yellow Fever Mosquito, Aedes aegypti. Insects, 14(2), 183. [Link]

-

Petronikolou, N., & Nair, S. K. (2018). Structural and Biochemical Studies of a Biocatalyst for the Enzymatic Production of Wax Esters. ACS Catalysis, 8(7), 6334-6344. [Link]

-

Niu, J., et al. (2020). Identification and functional characterization of a novel acetyl-CoA carboxylase mutation associated with ketoenol resistance in Bemisia tabaci. Pesticide Biochemistry and Physiology, 166, 104583. [Link]

-

Fu, Z., et al. (2024). Variation of gene expression of fatty acid acyl CoA reductase associated with wax secretion of a scale insect, Ericerus pela, and identification of its regulation factors through the accessible chromatin analyses and yeast one-hybrid. Archives of Insect Biochemistry and Physiology, 115(3), e22101. [Link]

-

Casar, J., et al. (2024). Structure of the endogenous insect acetyl-coA carboxylase carboxyltransferase domain. bioRxiv. [Link]

-

Li, D., et al. (2020). Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance. International Journal of Molecular Sciences, 21(15), 5456. [Link]

-

O'Flynn, B. G., et al. (2018). Structural and Mechanistic Analysis of Drosophila melanogaster Agmatine N-Acetyltransferase, an Enzyme that Catalyzes the Formation of N-Acetylagmatine. Biochemistry, 57(3), 363-374. [Link]

-

Jing, F., et al. (2023). Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases from plants. Biotechnology for Biofuels and Bioproducts, 16(1), 7. [Link]

-

Shukla, J. N., et al. (2022). N(alpha)-acetyltransferase 40-mediated histone acetylation plays an important role in ecdysone regulation of metamorphosis in the red flour beetle, Tribolium castaneum. Communications Biology, 5(1), 1146. [Link]

-

Kim, J. J., et al. (2004). Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl-CoA Dehydrogenases. Journal of Biological Chemistry, 279(32), 33817-33825. [Link]

-

Lee, J., et al. (2015). Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid. Bulletin of the Korean Chemical Society, 36(7), 1931-1934. [Link]

-

Liu, Y., et al. (2021). Sequencing, Expression, and Functional Analyses of Four Genes Related to Fatty Acid Biosynthesis During the Diapause Process in the Female Ladybird, Coccinella septempunctata L. Frontiers in Physiology, 12, 706604. [Link]

Sources

- 1. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 2. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications [mdpi.com]

- 3. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the wax ester synthase/acyl-coenzyme A: diacylglycerol acyltransferase WSD1 required for stem wax ester biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the Key Pathways and Genes Involved in the Wax Biosynthesis of the Chinese White Wax Scale Insect (Ericerus pela Chavannes) by Integrated Weighted Gene Coexpression Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. researcherslinks.com [researcherslinks.com]

- 9. Elongases of Long-Chain Fatty Acids ELO2 and ELO9 Are Involved in Cuticle Formation and Function in Fecundity in the Yellow Fever Mosquito, Aedes aegypti [mdpi.com]

- 10. Identification and functional characterization of a novel acetyl-CoA carboxylase mutation associated with ketoenol resistance in Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tissue and chain length specificity of the fatty acyl-CoA elongation system in the American cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional Characterization of a Fatty Acyl Reductase Identified from the Female Pheromone Gland of Mythimna loreyi (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization and functional assay of a fatty acyl-CoA reductase gene in the scale insect, Ericerus pela Chavannes (Hemiptera: Coccoidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

- 19. RNA Interference in Insects: From a Natural Mechanism of Gene Expression Regulation to a Biotechnological Crop Protection Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. RNA Interference for Insect Pest Management | MediaHub | University of Nebraska-Lincoln [mediahub.unl.edu]

- 22. mdpi.com [mdpi.com]

Hexacosyl Acetate in Plant Cuticular Wax: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the biological significance of hexacosyl acetate, a key component of the plant cuticular wax. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the synthesis, function, and analysis of this specialized plant lipid. We will delve into the biochemical pathways, the functional implications for plant survival and interaction with the environment, and the methodologies required for its rigorous scientific investigation.

The Plant Cuticle: The Interface Between Plant and Environment

The aerial surfaces of most terrestrial plants are covered by a cuticle, a hydrophobic layer that is crucial for their survival.[1] This layer's primary role is to act as a barrier, preventing uncontrolled water loss, which is a constant challenge for stationary organisms.[2] Beyond water retention, the cuticle protects against a range of environmental threats, including UV radiation, mechanical damage, and the invasion of pathogens like bacteria and fungi.[1][3][4] The cuticle is a complex composite material, primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes.[4] These waxes are a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[5][6] The specific composition of these waxes varies significantly between plant species, developmental stages, and in response to environmental cues, and it is this composition that dictates the functional properties of the cuticle.[4]

Wax Esters: Key Functional Components of the Cuticular Matrix

Among the diverse components of cuticular wax, wax esters play a critical role. A wax ester is formed by the esterification of a long-chain fatty acid with a long-chain fatty alcohol.[7] These molecules are highly hydrophobic and contribute significantly to the waterproofing properties of the cuticle. Hexacosyl acetate is a specific type of wax ester, where the fatty alcohol is hexacosanol (a 26-carbon alcohol) and the acyl group is an acetate moiety derived from acetic acid. Its presence and concentration in the cuticular wax can have profound effects on the physical and chemical properties of the plant's surface.

Biosynthesis of Hexacosyl Acetate

The formation of hexacosyl acetate is a multi-step process that begins with the synthesis of its precursors in the epidermal cells of the plant. The pathway can be logically divided into three main stages: the synthesis of the C26 very-long-chain fatty acid precursor, its reduction to hexacosanol, and the final acetylation to yield hexacosyl acetate.

Synthesis of Very-Long-Chain Fatty Acids (VLCFAs)

The carbon backbone of hexacosyl acetate originates from C16 and C18 fatty acids synthesized in the plastids.[8] These fatty acids are then transported to the endoplasmic reticulum, where they undergo a series of elongation reactions. This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE) complex.[9] Key enzymes in this complex include the β-ketoacyl-CoA synthases (KCS), which are responsible for the initial condensation step that adds two carbon units to the growing acyl chain.[9][10] The sequential action of the FAE complex extends the fatty acid chain to 26 carbons, forming hexacosanoyl-CoA.

The Alcohol-Forming Pathway: Reduction to Hexacosanol

Once the C26 acyl-CoA precursor is synthesized, it enters the alcohol-forming pathway. This is a two-step reduction process. First, a fatty acyl-CoA reductase (FAR) enzyme catalyzes the reduction of hexacosanoyl-CoA to the corresponding aldehyde, hexacosanal.[11] Subsequently, a second reductase, often a fatty aldehyde reductase, reduces hexacosanal to the primary alcohol, hexacosanol.[12]

Final Acetylation: Formation of Hexacosyl Acetate

The final step in the biosynthesis is the esterification of hexacosanol with an acetate group. This reaction is catalyzed by a specific type of acyltransferase, likely an alcohol acetyltransferase. The acetate donor for this reaction is acetyl-CoA, a central metabolite in the cell.[13][14] The availability of both hexacosanol and acetyl-CoA will therefore regulate the rate of hexacosyl acetate synthesis.

The overall biosynthetic pathway is depicted in the following diagram:

Figure 1: A simplified diagram illustrating the key enzymatic steps in the biosynthesis of hexacosyl acetate within the endoplasmic reticulum.

Biological Role and Functional Significance

The presence of hexacosyl acetate in the cuticular wax is not merely incidental; it serves specific biological functions that contribute to the plant's overall fitness.

Enhancing Drought Tolerance

One of the most critical functions of the cuticular wax is to prevent water loss.[15] The accumulation of wax, and specifically certain wax components, has been shown to increase in response to drought stress.[5][6] The long aliphatic chain of hexacosyl acetate makes it extremely hydrophobic, and its incorporation into the wax matrix can significantly decrease the permeability of the cuticle to water. This enhances the plant's ability to retain water, a crucial adaptation for survival in arid environments.[1] Increased wax content has been correlated with enhanced drought tolerance and higher yields in several crop species.[1][5]

Role in Plant Defense

The cuticular wax is the first line of defense against pathogens and herbivores.[2][4] The physical structure and chemical composition of the wax can deter insect feeding and prevent fungal spores from adhering to and penetrating the leaf surface. While specific studies on hexacosyl acetate are limited, it is plausible that its presence could alter the surface properties of the leaf in a way that makes it less hospitable to pests and pathogens. For example, the crystalline structure of the wax, which can be influenced by its chemical composition, can affect how insects perceive and interact with the plant surface.[16]

Influence on Wax Crystallinity and Physical Properties

Epicuticular waxes often form microscopic crystals on the plant surface. The shape and density of these crystals are determined by the chemical composition of the wax.[16] While alkanes and primary alcohols are major contributors to crystal formation, the presence of esters like hexacosyl acetate can modify the crystal structure or the properties of the amorphous wax film between the crystals. This can have implications for the wettability of the leaf surface and the reflection of solar radiation.

Experimental Analysis of Hexacosyl Acetate

The identification and quantification of hexacosyl acetate within the complex mixture of cuticular waxes require robust analytical techniques. The following protocol outlines a standard workflow for this purpose.

Extraction of Cuticular Wax

The choice of extraction method is critical to ensure that only the surface waxes are collected without disrupting the underlying epidermal cells.

Protocol 1: Total Cuticular Wax Extraction

-

Sample Collection: Carefully excise leaves or other aerial parts of the plant. Measure the surface area of the samples before extraction to allow for quantification of wax load per unit area.

-

Solvent Immersion: Immerse the plant material in a glass beaker containing a suitable organic solvent, such as chloroform or dichloromethane.[16][17] The immersion time should be brief (e.g., 30-60 seconds) to minimize the extraction of intracellular lipids.

-

Solvent Evaporation: After immersion, remove the plant material and collect the solvent. Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The remaining residue constitutes the total cuticular wax extract.

-

Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetracosane) should be added to the solvent prior to extraction.

Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying the individual components of plant cuticular wax.

Protocol 2: GC-MS Analysis of Wax Components

-

Derivatization: To improve the volatility of polar compounds like alcohols and fatty acids, the wax extract is often derivatized. This is typically done by silylation, for example, by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating the sample.[18]

-

Injection: Dissolve the derivatized wax extract in a suitable solvent (e.g., hexane) and inject a small volume (e.g., 1 µL) into the GC-MS instrument.[16]

-

Gas Chromatography: The different wax components are separated based on their boiling points and interactions with the stationary phase of the GC column. A temperature gradient is used to elute the compounds over time.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique chemical fingerprint for each compound.

-

Identification and Quantification: Hexacosyl acetate can be identified by comparing its retention time and mass spectrum to that of an authentic standard or by interpreting its fragmentation pattern. The peak area of the compound relative to the internal standard is used for quantification.

The general workflow for the analysis of hexacosyl acetate is illustrated below:

Figure 2: A flowchart showing the major steps involved in the extraction and analysis of hexacosyl acetate from plant tissues.

Future Directions and Concluding Remarks

The study of plant cuticular waxes and their individual components, such as hexacosyl acetate, is a rapidly evolving field. While the general principles of wax biosynthesis and function are well-established, many questions remain. Future research should focus on identifying the specific genes and enzymes responsible for the synthesis of hexacosyl acetate. This could be achieved through a combination of genetic screening of mutant populations and biochemical characterization of candidate enzymes. Furthermore, a more detailed understanding of how hexacosyl acetate contributes to the biophysical properties of the cuticle and its role in mediating interactions with other organisms will be crucial. This knowledge has significant potential for applications in agriculture, where the manipulation of cuticular wax composition could lead to the development of crops with enhanced drought tolerance and pest resistance.

References

- Seo, P. J., & Park, C.-M. (2011). Cuticular wax biosynthesis as a way of inducing drought resistance. Plant signaling & behavior, 6(3), 453–455.

- Dissecting the Roles of Cuticular Wax in Plant Resistance to Shoot Dehydration and Low-Temperature Stress in Arabidopsis. (2021). MDPI.

- Xiong, D., et al. (2021). Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance. Frontiers in Plant Science, 12.

- Zhang, J., et al. (2017). Linking Cuticular Wax to Plant Drought Tolerance. Frontiers in Plant Science, 8.

- Water retention capacity in association with the accumulation and composition of cuticular wax contributing to drought tolerance. (2025). Maximum Academic Press.

- The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants. (2022). Journal of Experimental Botany, 73(9), 2817–2828.

- How Do Plants Produce Wax? (2025). Biology For Everyone - YouTube.

- Wax ester biosynthesis. The wax ester biosynthetic pathway involves two... | Download Scientific Diagram. (n.d.).

- Three Synthetic Routes to Synthesize Wax Esters. (2023). Labinsights.

- Hargrove, J. L., et al. (2004). Nutritional significance and metabolism of very long chain fatty alcohols and acids from dietary waxes. Experimental biology and medicine (Maywood, N.J.), 229(3), 215–226.

- Production of wax esters in plant seed oils by oleosomal cotargeting of biosynthetic enzymes. (2018). The Journal of biological chemistry, 293(30), 11776–11784.

- Papiorek, S., et al. (2016). The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species. Journal of the Royal Society, Interface, 13(121), 20160412.

- Buschhaus, C., & Jetter, R. (2011). Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves. Annals of botany, 108(6), 1071–1076.

- Sealing Plant Surfaces: Cuticular Wax Formation by Epidermal Cells: Supplemental Video 1. (2015). Annual Reviews - YouTube.

- Isolation & Compositional Analysis Of Plant Cuticle Lipid Polyester Monomers l Protocol Preview. (2022). JoVE - YouTube.

- Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance. (2020). MDPI.

- Wax esters. (n.d.). Cyberlipid.

- Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae: Turning S. cerevisiae Into a Jojoba Plant. (2025).

- Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes. (1989).

- Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance. (2021). International journal of molecular sciences, 22(14), 7483.

- Ahmad, H. M., et al. (2015). Plant cuticular waxes: a review on functions, composition, biosyntheses mechanism and transportation. Life Science Journal, 12(4s), 60-67.

- An ancestral role for 3-KETOACYL-COA SYNTHASE3 as a negative regulator of plant cuticular wax synthesis. (2023). The Plant cell, 35(8), 3021–3042.

- Role of Cuticular Wax in Adaptation to Abiotic Stress: A Molecular Perspective. (2018).

- Plant cuticular waxes: A review on functions, composition, biosyntheses mechanism and transportation. (2025).

- The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis. (2020). Plant physiology, 182(1), 128–147.

- Biosynthetic pathways in plants: A gateway to natural products and drug discovery. (2025). Journal of Pharmacognosy and Phytochemistry.

- Acetic acid positively modulates proline metabolism for mitigating PEG-mediated drought stress in Maize and Arabidopsis. (2023). Frontiers in Plant Science, 14.

- Acetic-acid-induced jasmonate signaling in root enhances drought avoidance in rice. (n.d.).

- Histone Acetylation Changes in Plant Response to Drought Stress. (2021). International journal of molecular sciences, 22(18), 9920.